Benzyl-(3-morpholin-4-yl-propyl)-amine
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Description
Synthesis Analysis
The synthesis of morpholine-containing compounds typically involves the condensation of morpholine with other chemical entities. For instance, the synthesis of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol involves the reaction of 4-(2-aminoethyl)morpholine with 2,3-dihydroxybenzaldehyde . Similarly, other compounds such as 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide are synthesized through amination and cyclization reactions starting from difluorobenzonitrile . These methods highlight the reactivity of morpholine and its utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structures of morpholine-containing compounds are often determined using crystallographic methods. For example, the crystal structure of 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol was solved by direct methods and refined by full-matrix least squares, revealing that it crystallizes in the monoclinic space group P21/n . The crystal structures of other related compounds also belong to the monoclinic system, indicating a commonality in the crystalline forms of these molecules .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be influenced by intramolecular hydrogen bonding and the presence of different functional groups. The Schiff base ligand in the first paper demonstrates the importance of intramolecular hydrogen bonding on the tautomeric properties of the compound . The antitumor activities of some morpholine derivatives suggest that these compounds can interact with biological targets, potentially through chemical reactions that inhibit cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be deduced from their molecular structures and spectral data. For instance, the compound 1-(morpholin-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was characterized by IR, 1H-NMR, and 13C-NMR spectral data, and its properties were calculated theoretically using computational methods . The crystal structure and spectral analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provide insights into its conformation and hydrogen bonding interactions, which are crucial for understanding its physical behavior .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-3,5-6,15H,4,7-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYUJZFLWMNJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276843 |
Source
|
Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3-morpholin-4-yl-propyl)-amine | |
CAS RN |
2038-06-4 |
Source
|
Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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